Vandetanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) primarily distinguished by its concurrent suppression of VEGFR-2, EGFR, and RET signaling pathways [1]. For scientific procurement, its value lies in this specific polypharmacology, which allows researchers to simultaneously target tumor angiogenesis and endothelial cell proliferation using a single small molecule [2]. Supplied as a free base (CAS 443913-73-3), it is poorly soluble in water but highly soluble in DMSO, necessitating specific formulation strategies for in vitro assays and in vivo xenograft dosing . Unlike highly selective single-target TKIs, Vandetanib serves as a critical benchmark material in oncology research, particularly for establishing baseline responses in medullary thyroid cancer (MTC) models and evaluating acquired kinase resistance mechanisms [1].
Substituting Vandetanib with other multi-kinase inhibitors (like Cabozantinib or Sunitinib) or highly selective agents (like Selpercatinib) fundamentally alters the experimental system [1]. While Cabozantinib also targets RET and VEGFR, it exhibits a vastly different binding affinity profile and targets MET instead of EGFR, eliminating the dual VEGFR/EGFR blockade that characterizes Vandetanib [2]. Conversely, using a pure EGFR inhibitor like Gefitinib fails to replicate the anti-angiogenic VEGFR-2 suppression required for comprehensive tumor microenvironment modeling [3]. Furthermore, Vandetanib’s specific physicochemical properties—requiring DMSO or specialized lipid/polymer vehicles for effective in vivo delivery—mean that substituting it with a more water-soluble analog will drastically alter pharmacokinetic exposure, tissue distribution, and reproducibility in xenograft studies [4].
Vandetanib provides a specific multi-kinase inhibition profile essential for models requiring simultaneous EGFR and VEGFR/RET blockade. In comparative assays, Vandetanib inhibits RET (IC50 = 130 nM), VEGFR2 (IC50 = 40 nM), and EGFR (IC50 = 500 nM) [1]. In contrast, Cabozantinib exhibits much higher potency against RET (IC50 = 4 nM) and VEGFR2 (IC50 = 0.035 nM) but targets MET instead of EGFR [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Vandetanib: RET (130 nM), VEGFR2 (40 nM), EGFR (500 nM) |
| Comparator Or Baseline | Cabozantinib: RET (4 nM), VEGFR2 (0.035 nM), MET (active), EGFR (inactive/spared) |
| Quantified Difference | Vandetanib provides EGFR blockade instead of MET blockade, with a distinct nanomolar potency baseline. |
| Conditions | In vitro isolated kinase enzyme assays |
Buyers requiring simultaneous suppression of EGFR and VEGFR pathways must procure Vandetanib, as Cabozantinib introduces MET activity and lacks EGFR efficacy.
Vandetanib is critical as a baseline control compound for evaluating acquired resistance in RET-driven cancers. Against the RET V804M gatekeeper mutation, Vandetanib demonstrates significantly reduced efficacy (IC50 = 76 nM, representing a resistance shift), whereas next-generation selective inhibitors like Selpercatinib maintain potent sub-nanomolar inhibition (IC50 = 0.8 nM) [1].
| Evidence Dimension | Inhibition of RET V804M Mutant (IC50) |
| Target Compound Data | Vandetanib: 76 nM (Resistant profile) |
| Comparator Or Baseline | Selpercatinib: 0.8 nM (Sensitive profile) |
| Quantified Difference | 95-fold difference in IC50 against the V804M mutation. |
| Conditions | In vitro kinase/cellular assays for RET V804M |
Procuring Vandetanib is essential for establishing the baseline resistant phenotype in V804M mutant models before testing novel selective RET inhibitors.
For researchers modeling tumor angiogenesis, Vandetanib offers distinct endothelial suppression compared to single-target EGFR inhibitors. Vandetanib potently inhibits VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 60 nM, while requiring 170 nM to inhibit EGF-stimulated proliferation [1]. Gefitinib, an EGFR-selective comparator, lacks this potent VEGFR-2 mediated anti-angiogenic activity at equivalent nanomolar concentrations [2].
| Evidence Dimension | HUVEC Proliferation Inhibition (IC50) |
| Target Compound Data | Vandetanib: 60 nM (VEGF-stimulated) |
| Comparator Or Baseline | Gefitinib: Inactive against VEGFR-2 at equivalent doses |
| Quantified Difference | Vandetanib directly suppresses VEGF-driven endothelial proliferation at 60 nM, whereas Gefitinib does not. |
| Conditions | In vitro HUVEC proliferation assay (VEGF vs EGF stimulation) |
Material selection of Vandetanib over Gefitinib is required for assays that depend on the direct inhibition of vascular endothelial growth alongside tumor cell proliferation.
The physicochemical properties of Vandetanib free base dictate specific handling and formulation protocols compared to highly water-soluble compounds. Vandetanib is essentially insoluble in water but achieves a solubility of up to 30 mg/mL (approx. 63 mM) in anhydrous DMSO . Consequently, in vivo administration requires specialized vehicles, such as 1% polysorbate 80 or carboxymethylcellulose (CMC) suspensions, to maintain stability and bioavailability, unlike water-soluble salts which can be dosed in simple aqueous buffers [1].
| Evidence Dimension | Solubility and Vehicle Compatibility |
| Target Compound Data | Vandetanib free base: Insoluble in water; 30 mg/mL in DMSO |
| Comparator Or Baseline | Water-soluble TKI salts: Soluble in standard aqueous buffers |
| Quantified Difference | Vandetanib requires DMSO for in vitro stock solutions and polymer/surfactant suspensions for in vivo dosing. |
| Conditions | Standard laboratory formulation conditions at 25°C |
Buyers must account for Vandetanib's hydrophobicity by procuring appropriate organic solvents (DMSO) and suspension vehicles for reproducible assay preparation.
Due to its specific susceptibility to the RET V804M gatekeeper mutation (IC50 ~76 nM), Vandetanib is the standard procurement choice for researchers needing to establish a baseline resistant phenotype in medullary thyroid cancer or non-small cell lung cancer cell lines. It is used as the negative control or baseline when validating the efficacy of next-generation selective RET inhibitors like Selpercatinib or Pralsetinib [1].
Vandetanib is a standard multi-kinase inhibitor for in vivo xenograft models requiring concurrent suppression of both tumor angiogenesis (via VEGFR-2) and epidermal growth factor-driven proliferation (via EGFR). Its established oral dosing profiles (typically 25-50 mg/kg in DMSO or polysorbate vehicles) make it a highly reproducible tool compound for complex tumor microenvironment studies [2].
Because Vandetanib free base is poorly soluble in water but highly soluble in organic solvents like DMSO, it serves as an excellent model compound for materials scientists developing novel drug-eluting beads, nanoparticles, or apoferritin encapsulation technologies aimed at improving the local delivery and pharmacokinetics of hydrophobic multi-kinase inhibitors [3].
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